molecular formula C10H14ClNO2 B2433121 2-[Ethyl(phenyl)amino]acetic acid hydrochloride CAS No. 21911-78-4

2-[Ethyl(phenyl)amino]acetic acid hydrochloride

Cat. No.: B2433121
CAS No.: 21911-78-4
M. Wt: 215.68
InChI Key: BFYGDNQCOZODLV-UHFFFAOYSA-N
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Description

2-[Ethyl(phenyl)amino]acetic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of acetic acid, where the hydrogen atom of the amino group is replaced by an ethyl(phenyl) group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride typically involves the reaction of ethylamine with phenylacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(phenyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the ethyl(phenyl) group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce ethylamine derivatives.

Scientific Research Applications

Chemistry

2-[Ethyl(phenyl)amino]acetic acid hydrochloride serves as a reagent in organic synthesis and acts as an intermediate in the production of various chemical compounds. Its ability to undergo different chemical reactions makes it a valuable building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It has been shown to modulate enzyme activity and receptor binding, which can influence metabolic pathways. For example, research indicates that derivatives of this compound may exhibit enzyme inhibition properties, making them useful in drug design and development.

Medicine

Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies suggest it may serve as a precursor for developing drugs targeting various conditions, including inflammatory diseases and certain cancers. Its mechanism of action typically involves binding to specific molecular targets, thus modulating their activity.

In industrial contexts, this compound is utilized in the manufacture of pharmaceuticals and agrochemicals. Its versatility allows it to be incorporated into various formulations, enhancing the efficacy of end products.

Mechanism of Action

The mechanism of action of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A precursor in the synthesis of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride.

    Ethylamine: Another precursor used in the synthesis.

    N-Phenylglycine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

Overview

2-[Ethyl(phenyl)amino]acetic acid hydrochloride, with the molecular formula C10H14ClNO2, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of acetic acid and is synthesized through the reaction of ethylamine with phenylacetic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. Its structural characteristics position it as a candidate for various biological applications, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate enzymatic activity, influencing metabolic pathways and potentially leading to therapeutic effects. The exact mechanisms are still under investigation but suggest a multifaceted role in biochemical interactions .

Antimicrobial Properties

Research indicates that derivatives of amino acids similar to 2-[Ethyl(phenyl)amino]acetic acid exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

  • Antibacterial Activity : Compounds structurally related to 2-[Ethyl(phenyl)amino]acetic acid have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range significantly, indicating varying levels of potency against different bacterial strains .
  • Antifungal Activity : Similar compounds have also been evaluated for antifungal efficacy, showing promising results against pathogens like Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to high effectiveness .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This potential is linked to its ability to modulate inflammatory pathways, although detailed studies are required to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Several studies have explored the biological properties of compounds related to 2-[Ethyl(phenyl)amino]acetic acid:

  • Synthesis and Evaluation : A study synthesized various prodrugs from amino acids and evaluated their analgesic and anti-inflammatory activities. The results indicated that these derivatives showed reduced ulcerogenic indices compared to standard drugs, suggesting a favorable safety profile alongside efficacy .
  • Antimicrobial Screening : In another research effort, derivatives were screened for antibacterial and antifungal activities. Compounds with specific substitutions showed enhanced activity against multiple strains, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds revealed insights into their absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding their therapeutic potential.

Data Tables

The following table summarizes the antimicrobial activity data related to compounds similar to this compound:

CompoundTarget PathogenMIC (mg/mL)Activity Type
Phenyl Amino Acetic Acid DerivativeE. coli0.0195Antibacterial
Phenyl Amino Acetic Acid DerivativeB. subtilis4.69Antibacterial
Phenyl Amino Acetic Acid DerivativeC. albicans16.69Antifungal
Phenyl Amino Acetic Acid DerivativeFusarium oxysporum56.74Antifungal

Properties

IUPAC Name

2-(N-ethylanilino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-11(8-10(12)13)9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYGDNQCOZODLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of phenylglycine (15.00 gram (hereinafter g.), 0.1 mole (hereinafter mol)) in EtOH (100 miliLiters (hereinafter mL)) was added 20% ethanolic HCl (30 mL). The mixture was heated at reflux for about 20 hours (hereinafter h.), then allowed to cool. The solvent was removed in vacuo, and the residue was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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